![molecular formula C18H19N5OS B392274 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 311315-77-2](/img/structure/B392274.png)

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

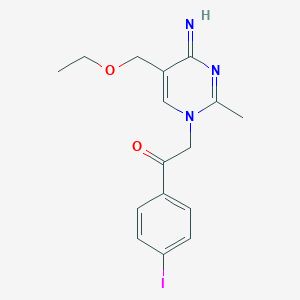

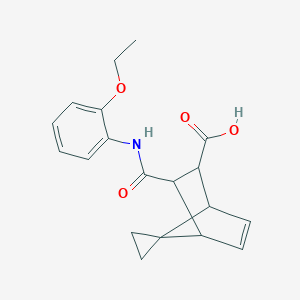

The compound “2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” is a chemical compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a phenyl group and a propan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the tetrazole ring, phenyl group, and propan-2-yl group. The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the propan-2-yl group is a three-carbon alkyl group .Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .科学研究应用

Anticancer Activity

The synthesis of novel 1,2,4-triazole derivatives, including the compound , has been investigated for its potential as an anticancer agent . These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. Furthermore, safety assessments revealed selectivity against cancerous cells while sparing normal cells.

Photophysical Properties

The compound’s excited-state relaxation mechanisms have been explored, particularly the conversion between its enol and keto forms after proton transfer. Infrared vibrational spectroscopy and electronic structure calculations shed light on these processes .

Bioisosteric Potential

Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring in our compound, serve as nonclassical bioisosteres of carboxylic acids. Their near-pKa values make them valuable scaffolds for drug design and optimization .

Catalysis and Synthesis

Researchers have developed catalytic methods for synthesizing 1,2,3-triazoles, which include our compound’s core structure. These reactions involve enamine-mediated [3 + 2]-cycloadditions and organocatalytic enamine azide reactions, leading to diverse triazole derivatives .

Material Chemistry

Tetrazoles, like our compound, exhibit multifaceted chemistry. Their diverse biological applications extend to material science, where they contribute to the design of functional materials .

Pharmacokinetics and Pharmacodynamics

The presence of nitrogen atoms in the 1,2,4-triazole scaffold enhances interactions with biological targets. Understanding the compound’s binding modes and pharmacological properties is crucial for drug development .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13(2)14-8-10-15(11-9-14)19-17(24)12-25-18-20-21-22-23(18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXXBPIBFJEGTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Dimethoxymethyl)-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392191.png)

![17-(3-Bromophenyl)-1-(dimethoxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392202.png)

![9-(Dimethoxymethyl)-13-mesityl-9,10-dihydro-12,14-dioxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B392203.png)

![2-amino-4-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B392206.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392210.png)

![2-Amino-4-(3,5-dichlorothiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392211.png)

![2-Amino-4-thien-3-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B392215.png)